molecular formula C11H12BrNO2 B13917481 8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline

8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline

Cat. No.: B13917481
M. Wt: 270.12 g/mol
InChI Key: FTOJEJVBPVTQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the isoquinoline scaffold .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • 1-Methyl-3,4-dihydroisoquinoline
  • 1-Phenyl-3,4-dihydroisoquinoline hydrochloride

Uniqueness

8-Bromo-7,7-dimethoxy-7,8-dihydroisoquinoline is unique due to the presence of the bromine atom and the dimethoxy groups on the isoquinoline scaffold. These structural features can influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

8-bromo-7,7-dimethoxy-8H-isoquinoline

InChI

InChI=1S/C11H12BrNO2/c1-14-11(15-2)5-3-8-4-6-13-7-9(8)10(11)12/h3-7,10H,1-2H3

InChI Key

FTOJEJVBPVTQNK-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC2=C(C1Br)C=NC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.